cis-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid cis-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 733740-14-2
VCID: VC3870525
InChI: InChI=1S/C13H13ClO3/c14-9-6-4-8(5-7-9)12(15)10-2-1-3-11(10)13(16)17/h4-7,10-11H,1-3H2,(H,16,17)/t10-,11+/m0/s1
SMILES: C1CC(C(C1)C(=O)O)C(=O)C2=CC=C(C=C2)Cl
Molecular Formula: C13H13ClO3
Molecular Weight: 252.69 g/mol

cis-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid

CAS No.: 733740-14-2

Cat. No.: VC3870525

Molecular Formula: C13H13ClO3

Molecular Weight: 252.69 g/mol

* For research use only. Not for human or veterinary use.

cis-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid - 733740-14-2

Specification

CAS No. 733740-14-2
Molecular Formula C13H13ClO3
Molecular Weight 252.69 g/mol
IUPAC Name (1R,2S)-2-(4-chlorobenzoyl)cyclopentane-1-carboxylic acid
Standard InChI InChI=1S/C13H13ClO3/c14-9-6-4-8(5-7-9)12(15)10-2-1-3-11(10)13(16)17/h4-7,10-11H,1-3H2,(H,16,17)/t10-,11+/m0/s1
Standard InChI Key DETWJBPWDQEYPK-WDEREUQCSA-N
Isomeric SMILES C1C[C@@H]([C@@H](C1)C(=O)O)C(=O)C2=CC=C(C=C2)Cl
SMILES C1CC(C(C1)C(=O)O)C(=O)C2=CC=C(C=C2)Cl
Canonical SMILES C1CC(C(C1)C(=O)O)C(=O)C2=CC=C(C=C2)Cl

Introduction

cis-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid is an organic compound characterized by its cyclopentane ring structure, which is substituted with a 4-chlorobenzoyl group and a carboxylic acid group. The compound has the CAS number 733740-14-2 and a molecular formula of C13H13ClO3, with a molecular weight of 252.69 g/mol . This compound is notable for its "cis" configuration, where the substituents are on the same side of the cyclopentane ring.

Synthesis Methods

The synthesis of cis-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid typically involves the reaction of 4-chlorobenzoyl chloride with cyclopentane-1-carboxylic acid under controlled conditions. This process can be optimized for industrial production using large-scale reactors and continuous flow systems to enhance efficiency and purity.

Chemical Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide to form carboxylic acids or ketones.

  • Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride to produce alcohols or hydrocarbons.

  • Substitution: Nucleophilic substitution reactions where the chlorine atom can be replaced by other nucleophiles.

Research Findings and Applications

cis-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid has potential applications in medicinal chemistry due to its structural characteristics. It is explored for its biological activity and interactions with biomolecules, which could lead to therapeutic properties. Additionally, it serves as a building block in the synthesis of complex organic molecules.

Comparison with Similar Compounds

Compound NameStructure TypeUnique Features
cis-2-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acidCyclopentane derivativeFluorine instead of chlorine; affects reactivity and biological activity.
cis-2-(3-Chlorobenzoyl)cyclopentane-1-carboxylic acidCyclopentane derivativeChlorine in the meta position; different reactivity profile.
cis-2-(4-Methylbenzoyl)cyclopentane-1-carboxylic acidCyclopentane derivativeMethyl group instead of chlorine; influences solubility and biological activity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator